Fmoc-L-3-Benzothienylalanine

Catalog No.
S1768533
CAS No.
177966-60-8
M.F
C26H21NO4S
M. Wt
443.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-L-3-Benzothienylalanine

CAS Number

177966-60-8

Product Name

Fmoc-L-3-Benzothienylalanine

IUPAC Name

(2S)-3-(1-benzothiophen-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

Molecular Formula

C26H21NO4S

Molecular Weight

443.5 g/mol

InChI

InChI=1S/C26H21NO4S/c28-25(29)23(13-16-15-32-24-12-6-5-7-17(16)24)27-26(30)31-14-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,15,22-23H,13-14H2,(H,27,30)(H,28,29)/t23-/m0/s1

InChI Key

BQIZNDWONIMCGM-QHCPKHFHSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CSC5=CC=CC=C54)C(=O)O

Synonyms

177966-60-8;Fmoc-L-3-Benzothienylalanine;(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(benzo[b]thiophen-3-yl)propanoicacid;Fmoc-beta-(3-benzothienyl)-Ala-OH;Fmoc-L-3-(3-Benzothienyl)alanine;Fmoc-3-(3-benzothienyl)-L-alanine;(2S)-3-(1-benzothiophen-3-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoicacid;Fmoc-L-3-Benzothienylala;AC1MC51J;47418_ALDRICH;SCHEMBL6790172;47418_FLUKA;MolPort-001-758-684;ZINC4218169;CF-387;Fmoc-L-3-(3-Benzothienyl)-alanine;MFCD00672562;AKOS015837218;AKOS015912201;FL150-1;AK163617;AM003498;AM018400;AN-30667;KB-51961

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CSC5=CC=CC=C54)C(=O)O

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CSC5=CC=CC=C54)C(=O)O

Peptide Synthesis

Fmoc-BthA serves as a valuable building block in peptide synthesis techniques like Solid-Phase Peptide Synthesis (SPPS) []. The Fmoc group ensures temporary protection of the amino group during peptide chain assembly, allowing for controlled incorporation of BthA at desired positions in the peptide sequence.

This ability to introduce the benzothienyl ring into peptides is crucial for researchers studying protein function, protein-protein interactions, and the development of novel therapeutic agents [, ].

For instance, incorporating BthA residues can enhance peptide stability or influence interactions with other biomolecules due to the unique properties of the benzothienyl group [].

Fmoc-L-3-Benzothienylalanine is a derivative of the amino acid alanine, modified with a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group and a benzothienyl moiety at the 3-position. This compound is notable for its unique structural features, which enhance its utility in various chemical and biological applications. The presence of the benzothienyl group contributes to its distinct properties, making it valuable in peptide synthesis and drug discovery.

Typical for amino acids, including:

  • Peptide Bond Formation: The Fmoc group can be removed under basic conditions, allowing for the formation of peptide bonds with other amino acids.
  • Hydrolysis: The methyl ester can be hydrolyzed using lithium hydroxide in a solvent mixture of 1,4-dioxane, tetrahydrofuran, and water at low temperatures, facilitating further reactions or modifications .
  • Alkylation: The compound can undergo diastereoselective alkylation, which allows for the introduction of various substituents onto the benzothienyl group .

The synthesis of Fmoc-L-3-Benzothienylalanine typically involves:

  • Starting Materials: Utilizing protected amino acids and benzothiophene derivatives.
  • Reactions: Employing methods such as diastereoselective alkylation of glycine equivalents to introduce the benzothienyl group effectively.
  • Purification: Following synthesis, the compound is purified using techniques like chromatography to isolate the desired product .

Fmoc-L-3-Benzothienylalanine finds applications in:

  • Peptide Synthesis: It is commonly used in solid-phase peptide synthesis due to its protective Fmoc group, which allows for sequential addition of amino acids.
  • Drug Development: The compound serves as a building block for designing peptides with potential therapeutic properties.
  • Biochemical Research: It aids in studying protein interactions and functions by enabling the creation of modified peptides that can probe biological systems.

Studies on interaction profiles involving Fmoc-L-3-Benzothienylalanine have focused on how its derivatives interact with enzymes and receptors. For instance, compounds with similar structures have shown varying degrees of affinity for phenylalanine ammonia-lyase, indicating potential pathways for metabolic engineering or drug targeting .

Several compounds share structural similarities with Fmoc-L-3-Benzothienylalanine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Fmoc-L-AlanineSimple amino acid with an Fmoc groupBasic structure; widely used in peptide synthesis
Fmoc-L-TyrosineAromatic side chain with an Fmoc groupContains a phenolic hydroxyl group enhancing reactivity
Fmoc-L-CysteineContains a thiol groupUnique for forming disulfide bonds in peptides
2-Benzothiazole-4-carboxylic acidContains a benzothiazole moietyKnown for its antibacterial properties

Fmoc-L-3-Benzothienylalanine stands out due to its specific benzothienyl substitution, which may impart unique electronic and steric properties that influence its reactivity and biological interactions compared to these similar compounds.

Fmoc-L-3-Benzothienylalanine is a non-proteinogenic amino acid derivative with the molecular formula C₂₆H₂₁NO₄S and molecular weight 443.52 g/mol (Table 1). Key identifiers include:

PropertyValue
CAS Number177966-60-8
IUPAC Name(2S)-3-(1-benzothiophen-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
SynonymsFmoc-3-Ala(3-benzothienyl)-OH, Fmoc-β-(3-benzothienyl)-L-alanine
ChEMBL ID6790172

Table 1: Core chemical identifiers for Fmoc-L-3-Benzothienylalanine.

The compound features an L-alanine backbone modified at the β-carbon with a benzothiophene ring and protected at the α-amino group by the Fmoc (9-fluorenylmethyloxycarbonyl) group.

Structural Classification within Modified Amino Acids

Fmoc-L-3-Benzothienylalanine belongs to the aromatic amino acid derivatives, distinguished by its heterocyclic benzothiophene side chain (Figure 1). Its classification is distinct from:

ClassKey FeaturesExamples
Natural Aromatic AAsPhenyl (Phe), indole (Trp), imidazole (His)Phenylalanine, Tryptophan
Modified Aromatic AAsBenzothiophene, benzofuranyl, naphthylFmoc-L-3-Benzothienylalanine, BFA
Heterocyclic AAsThiophene, pyridine, quinolineThiopropylalanine

Figure 1: Structural comparison of aromatic amino acids.

The benzothiophene moiety introduces enhanced hydrophobicity and redox activity compared to simpler aromatic substituents like phenyl groups.

Historical Development and Research Context

Early Synthesis and Fmoc Chemistry

The development of Fmoc-L-3-Benzothienylalanine is intertwined with advancements in solid-phase peptide synthesis (SPPS). Key milestones include:

YearDevelopmentKey Contributors
1970Introduction of Fmoc protection for SPPSCarpino and Han
2017Enantioselective synthesis using bis-lactim ether chiral auxiliariesChauhan et al.
2020sExpanded applications in drug design and material scienceChem-Impex

The bis-lactim ether method enables stereoselective synthesis of the compound, ensuring high enantiomeric purity.

Evolution of Redox-Active Amino Acids

Fmoc-L-3-Benzothienylalanine is part of a broader trend in redox-active amino acid engineering, driven by the need to mitigate oxidative stress in biological systems. While tryptophan (Trp) dominates this space, benzothienylalanine derivatives offer alternative electronic properties for tailored applications.

Significance in Peptide Chemistry

Role in Peptide Synthesis

Fmoc-L-3-Benzothienylalanine serves as a building block in SPPS, enabling:

  • Structure-Activity Relationship (SAR) Studies: The benzothiophene side chain modulates peptide hydrophobicity and conformational rigidity.
  • Fluorescent Probes: The aromatic system allows post-synthetic derivatization for bioimaging applications.
  • Membrane-Targeting Peptides: Enhanced lipophilicity facilitates interaction with lipid bilayers, relevant for antimicrobial or drug-delivery peptides.

Example: Incorporation into peptides targeting neurodegenerative diseases, where redox-active side chains may protect against oxidative damage.

Comparative Advantages Over Natural AAs

PropertyFmoc-L-3-BenzothienylalanineTryptophan
Redox ReactivityModerate (thiophene sulfur)High (indole nitrogen)
HydrophobicityHighModerate
Synthetic AccessibilityHigh (Fmoc compatibility)High

Table 2: Functional comparison with tryptophan.

While less redox-reactive than tryptophan, the compound’s stability and ease of incorporation make it valuable for structural studies.

XLogP3

5.7

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

Fmoc-L-3-(3-Benzothienyl)alanine

Dates

Modify: 2023-08-15

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